molecular formula C16H17NO B1600658 2-[Benzyl(methyl)amino]-1-phenylethanone CAS No. 33350-26-4

2-[Benzyl(methyl)amino]-1-phenylethanone

Cat. No.: B1600658
CAS No.: 33350-26-4
M. Wt: 239.31 g/mol
InChI Key: PGGWIMPTNLSLRC-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]-1-phenylethanone is an organic compound with the molecular formula C17H19NO It is a derivative of phenylethanone, where the hydrogen atoms on the nitrogen are substituted with a benzyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[Benzyl(methyl)amino]-1-phenylethanone involves the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with paraformaldehyde in the presence of formic acid at 70-80°C to yield N-benzyl-N-methylethanolamine .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]-1-phenylethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

2-[Benzyl(methyl)amino]-1-phenylethanone has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-[Benzyl(methyl)amino]-1-phenylethanone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These may include the induction of apoptosis, generation of reactive oxygen species, and activation of certain caspases.

Comparison with Similar Compounds

Similar Compounds

    2-[Benzyl(methyl)amino]-1-phenylethanol: This compound is similar in structure but has an alcohol group instead of a ketone.

    2-[Isopropyl(methyl)amino]-1-phenylethanone: This compound has an isopropyl group instead of a benzyl group.

    2-[Ethyl(methyl)amino]-1-phenylethanone: This compound has an ethyl group instead of a benzyl group.

Uniqueness

2-[Benzyl(methyl)amino]-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[benzyl(methyl)amino]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-17(12-14-8-4-2-5-9-14)13-16(18)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGWIMPTNLSLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542571
Record name 2-[Benzyl(methyl)amino]-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33350-26-4
Record name 2-[Benzyl(methyl)amino]-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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